

confirming the role of GPR110 in cell migration and invasion assays

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GPR110: A Key Regulator of Cell Migration and Invasion in Cancer

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide on the Role of GPR110 in Cell Migration and Invasion Assays.

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), has emerged as a significant player in cancer progression.^{[1][2]} This guide provides a comprehensive overview of the experimental evidence confirming the role of GPR110 in promoting cell migration and invasion, critical processes in cancer metastasis. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of GPR110's Impact on Cell Migration and Invasion

Numerous studies have demonstrated that the modulation of GPR110 expression directly influences the migratory and invasive potential of cancer cells across various cancer types. The following tables summarize the key quantitative findings from these studies.

Cancer Type	Cell Line	Experimental Approach	Effect on Cell Migration	Effect on Cell Invasion	Reference
Breast Cancer	SKBR3 (HER2+)	GPR110 Knockdown (siRNA)	Significant Inhibition	Significant Inhibition	[3]
BT474 (HER2+)	GPR110 Knockdown (siRNA)	Data not shown, but similar inhibition to SKBR3 reported	Data not shown, but similar inhibition to SKBR3 reported	[3]	
Triple-Negative	GPR110 Knockdown	Decreased Migration Potential	Decreased Invasion Potential	[2]	
Lung Cancer	H1299	GPR110 Overexpression	Enhanced Migration (wound healing assay showed near-complete gap closure in 48h vs. 50% in control)	Not explicitly quantified	[4]
Osteosarcoma	Not specified	GPR110 Knockdown	Decreased Migration Capacity	Decreased Invasion Capacity	[1]

Table 1: Effect of GPR110 Modulation on Cancer Cell Migration and Invasion. This table summarizes the qualitative and quantitative effects of GPR110 knockdown or overexpression on cell migration and invasion in different cancer cell lines.

Experimental Protocols

Reproducible and robust experimental design is paramount in cell migration and invasion research. Below are detailed protocols for the most commonly employed assays to study the function of GPR110.

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory and invasive properties of cells in vitro.

Materials:

- 24-well Transwell® inserts (8.0 µm pore size)
- Matrigel™ Basement Membrane Matrix (for invasion assay)
- Cell culture medium (serum-free and serum-containing)
- Fetal Bovine Serum (FBS) as a chemoattractant
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Fixation solution (e.g., 4% paraformaldehyde)
- Staining solution (e.g., 0.1% Crystal Violet)
- Cotton swabs
- Microscope

Protocol:

- Preparation of Inserts (Invasion Assay):
 - Thaw Matrigel™ on ice overnight.
 - Dilute Matrigel™ with cold serum-free medium to the desired concentration.

- Coat the upper surface of the Transwell® inserts with the diluted Matrigel™ solution (typically 50-100 µl).
- Incubate the coated inserts at 37°C for at least 4-6 hours to allow for gelation.
- Rehydrate the Matrigel™ by adding warm serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C. Carefully remove the medium before adding cells.
- Cell Seeding:
 - Culture cells to 70-80% confluency.
 - Harvest cells using Trypsin-EDTA and resuspend them in serum-free medium.
 - Count the cells and adjust the concentration to the desired density (e.g., 1×10^5 cells/ml).
 - Add the cell suspension to the upper chamber of the Transwell® inserts (for both migration and invasion assays).
 - In the lower chamber, add medium containing a chemoattractant, such as 10% FBS.
- Incubation:
 - Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period appropriate for the cell type (typically 12-48 hours).
- Fixation and Staining:
 - After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
 - Fix the cells that have migrated to the lower surface of the membrane with a suitable fixative (e.g., 4% paraformaldehyde) for 10-20 minutes.
 - Wash the inserts with PBS.
 - Stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

- Gently wash the inserts with water to remove excess stain.
- Quantification:
 - Allow the inserts to air dry.
 - Visualize and count the stained cells on the lower surface of the membrane using a microscope.
 - Capture images from multiple random fields and calculate the average number of migrated/invaded cells.

Wound Healing (Scratch) Assay

This method is used to study collective cell migration in a two-dimensional (2D) context.

Materials:

- 6-well or 12-well cell culture plates
- Sterile 200 μ l pipette tip or a specialized wound-making tool
- Cell culture medium
- Microscope with a camera

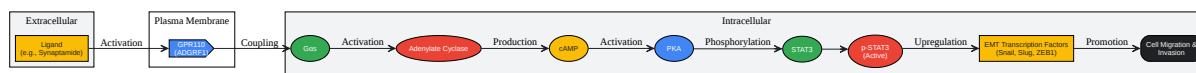
Protocol:

- Cell Seeding:
 - Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
- Creating the "Wound":
 - Once the cells have reached confluence, use a sterile 200 μ l pipette tip to create a straight scratch across the center of the monolayer.
 - Wash the well gently with PBS to remove any detached cells.

- Replace the PBS with fresh cell culture medium (with or without treatment compounds).
- Image Acquisition:
 - Immediately after creating the scratch (time 0), capture images of the wound using a microscope.
 - Continue to capture images at regular intervals (e.g., every 6, 12, 24, and 48 hours) at the same position.
- Data Analysis:
 - Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
 - Calculate the percentage of wound closure over time using the following formula:
 - $\% \text{ Wound Closure} = [(\text{Initial Wound Area} - \text{Wound Area at Time T}) / \text{Initial Wound Area}] \times 100$

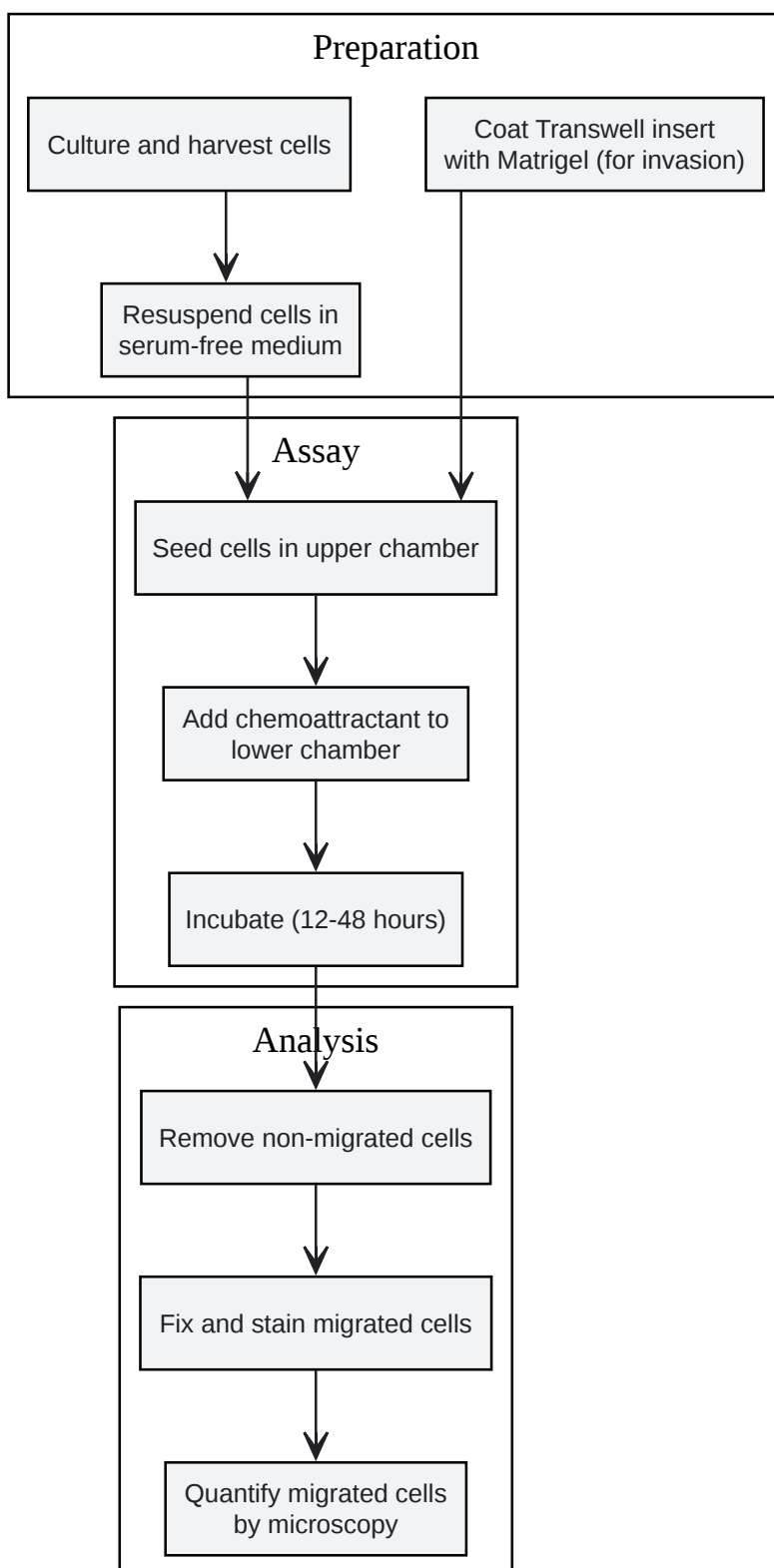
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.



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Caption: GPR110 signaling pathway in cell migration and invasion.



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Caption: Experimental workflow for the Transwell cell migration and invasion assay.

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